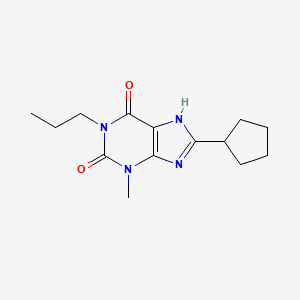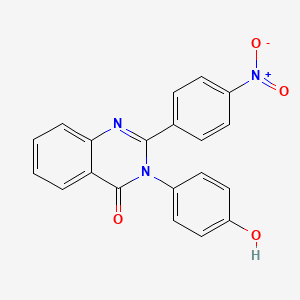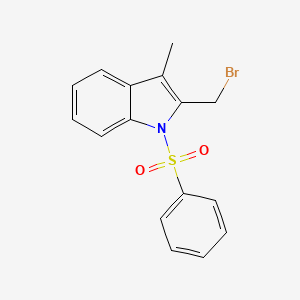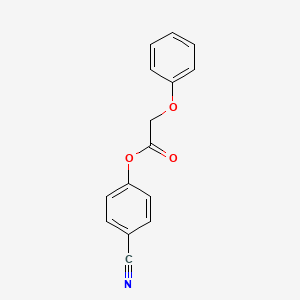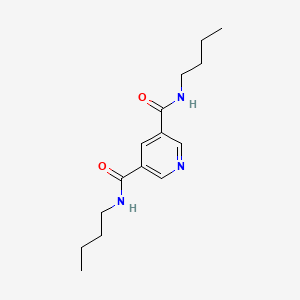![molecular formula C21H29BrN2 B14273518 2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine CAS No. 141789-57-3](/img/structure/B14273518.png)
2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine is an organic compound characterized by a pyrimidine ring substituted with a bromomethylphenyl group and a decyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine typically involves a multi-step process. One common method starts with the bromination of a suitable precursor, such as 4-methylphenylpyrimidine, using N-bromosuccinimide (NBS) in the presence of a radical initiator . The resulting bromomethyl derivative is then subjected to further reactions to introduce the decyl chain, often through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group and the pyrimidine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromomethyl group reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.
Strong Bases: Used in nucleophilic substitution reactions to deprotonate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives .
科学研究应用
2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine has several scientific research applications:
作用机制
The mechanism of action of 2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects . Additionally, the pyrimidine ring can interact with enzymes and receptors, modulating their activity .
相似化合物的比较
Similar Compounds
- 2-(4-Bromomethyl)phenylpropionic acid
- 4-Bromomethylphenylboronic acid pinacol ester
- 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine is unique due to its combination of a bromomethylphenyl group and a decyl chain attached to a pyrimidine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
141789-57-3 |
|---|---|
分子式 |
C21H29BrN2 |
分子量 |
389.4 g/mol |
IUPAC 名称 |
2-[4-(bromomethyl)phenyl]-5-decylpyrimidine |
InChI |
InChI=1S/C21H29BrN2/c1-2-3-4-5-6-7-8-9-10-19-16-23-21(24-17-19)20-13-11-18(15-22)12-14-20/h11-14,16-17H,2-10,15H2,1H3 |
InChI 键 |
PTCAUIPTRYMTQH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
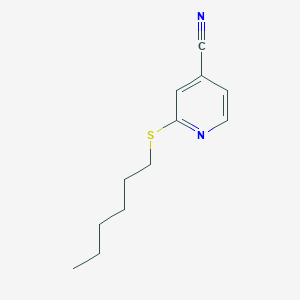
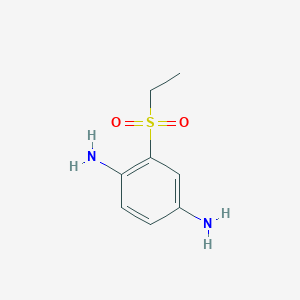
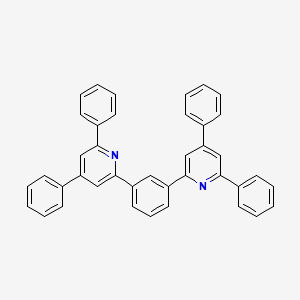
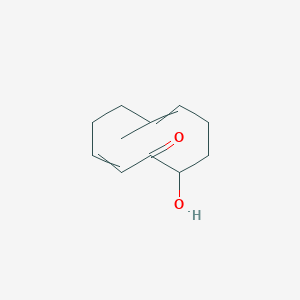

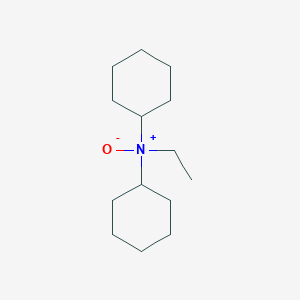
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)
